molecular formula C18H14IN3O3 B6117524 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B6117524
M. Wt: 447.2 g/mol
InChI Key: CLYPWHGPRPFUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate, also known as ICP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC plays a critical role in the regulation of cell growth and differentiation, and its overactivation has been linked to the development of cancer. By inhibiting PKC activity, 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of tumors in animal models. It has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its specificity for PKC inhibition. Unlike other compounds that may have off-target effects, 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has been shown to specifically inhibit PKC activity. However, one limitation of using 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate is its potential toxicity. Further research is needed to determine the optimal dosage and administration of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate to minimize potential side effects.

Future Directions

There are many potential future directions for research on 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate. For example, further studies are needed to determine the optimal dosage and administration of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate for use in cancer treatment. Additionally, more research is needed to understand the full mechanism of action of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate, and to identify other potential targets for the compound. Finally, studies are needed to determine the long-term safety and efficacy of 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate in animal models and humans.

Synthesis Methods

4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid to yield the final product.

Scientific Research Applications

4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in a variety of scientific research applications. For example, it has been investigated as a possible inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

[4-[(4-iodophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O3/c1-22-11-10-16(21-22)18(24)25-15-8-2-12(3-9-15)17(23)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYPWHGPRPFUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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